H-Gly-Ala-Leu-OH

Description

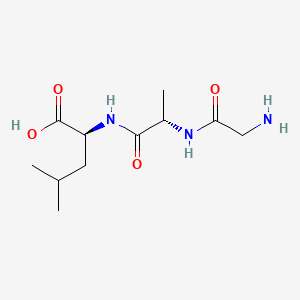

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVZIEVNUYDAFR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426325 | |

| Record name | Glycyl-alanyl-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-93-9 | |

| Record name | Glycyl-alanyl-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-Ala-Leu-OH: Chemical Properties and Structure

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the tripeptide H-Gly-Ala-Leu-OH. It includes tabulated physicochemical data, detailed experimental protocols for synthesis and characterization, and logical diagrams to illustrate key processes and structures.

Chemical Structure and Identification

This compound, also known as Glycyl-L-alanyl-L-leucine, is a tripeptide composed of three amino acid residues: Glycine (Gly), L-Alanine (Ala), and L-Leucine (Leu). The residues are linked sequentially by peptide bonds. Glycine, the N-terminal amino acid, is achiral, while Alanine and Leucine are chiral and present in their natural L-configuration.

The structure consists of a free amino group at the Glycine terminus (N-terminus) and a free carboxyl group at the Leucine terminus (C-terminus).

Chemical Identifiers

Quantitative and identifying data for this compound are summarized in the table below for quick reference.

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | [PubChem CID: 6992585] |

| CAS Number | 22849-49-6 | [ChemicalBook], [Next Peptide] |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [Next Peptide], [MyBioSource] |

| Canonical SMILES | C--INVALID-LINK--C)C(=O)O">C@@HNC(=O)CN | [PubChem CID: 6992585] |

| InChIKey | VSVZIEVNUYDAFR-YUMQZZPRSA-N | [PubChem CID: 6992585] |

Physicochemical Properties

The physicochemical properties of a peptide are critical for determining its behavior in biological and chemical systems, including its solubility, stability, and potential for crossing biological membranes.

| Property | Value | Reference |

| Molecular Weight | 259.30 g/mol | [Next Peptide], [MyBioSource], [PubChem CID: 9834954], [PubChem CID: 6992585] |

| XLogP3 | -3.8 | [PubChem CID: 9834954], [PubChem CID: 6992585] |

| Hydrogen Bond Donors | 4 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| Melting Point | Decomposes at high temperatures. Similar dipeptides like H-Ala-Gly-OH decompose around 249-255 °C. | [ChemicalBook] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Expected to be soluble in water due to its polar nature (low LogP) and multiple hydrogen bonding groups. The solubility of its constituent amino acids in water is well-documented.[1][2] |

Experimental Protocols

This section outlines standard methodologies for the synthesis and characterization of this compound, suitable for replication in a research setting.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing peptides of this length.[3][4] The peptide is assembled on a solid resin support from the C-terminus (Leucine) to the N-terminus (Glycine).

Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-L-Leu-Wang resin. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 20-30 minutes.[4]

-

Fmoc Deprotection (Cycle 1): Remove the Fmoc protecting group from Leucine by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Cycle 1 - Alanine):

-

Activate Fmoc-L-Ala-OH (3 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to couple the Alanine to the Leucine.

-

Wash the resin with DMF to remove excess reagents.

-

-

Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly added Alanine.

-

Amino Acid Coupling (Cycle 2 - Glycine): Repeat step 3 using Fmoc-Gly-OH to couple Glycine to the Alanine.

-

Final Deprotection: Remove the N-terminal Fmoc group from Glycine using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours. This cleaves the peptide from the resin and removes any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.

Characterization Protocols

After synthesis and purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

Purpose: To confirm the molecular weight of the synthesized peptide. Methodology:

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

-

Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).[5] This technique is well-suited for peptides and provides a mass-to-charge (m/z) ratio.

-

Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 260.31, confirming the expected molecular weight of 259.30 Da.

Purpose: To confirm the covalent structure, amino acid sequence, and purity of the peptide. Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a suitable solvent, typically D₂O or a H₂O/D₂O (9:1) mixture, to a concentration of >0.5 mM.[6][7][8]

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides initial information on the types of protons present (amide, alpha-protons, side-chain protons) and can indicate purity.

-

2D NMR (COSY/TOCSY): Acquire two-dimensional correlation spectra like COSY and TOCSY.[9] These experiments establish through-bond proton connectivities, allowing for the unambiguous assignment of protons within each amino acid residue's spin system.

-

Data Interpretation: Analyze the chemical shifts and coupling constants to confirm the presence of Glycine, Alanine, and Leucine residues and ensure they are connected in the correct sequence. The absence of significant impurity peaks confirms the sample's purity.

Purpose: To identify the key functional groups present in the peptide, confirming its peptide nature.[10][11][12] Methodology:

-

Sample Preparation: Prepare a sample, often as a solid mixed with KBr to form a pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum.

-

Data Interpretation: The spectrum should display characteristic absorption bands:

-

Amide I band (~1650 cm⁻¹): Primarily from C=O stretching of the peptide backbone. Its position provides information on the secondary structure.

-

Amide II band (~1550 cm⁻¹): From N-H bending and C-N stretching.

-

Broad O-H stretch (~3300-2500 cm⁻¹): From the C-terminal carboxylic acid.

-

N-H stretch (~3300 cm⁻¹): From the N-terminus and amide bonds.

-

Biological Context and Significance

While specific signaling pathways for the tripeptide this compound are not extensively documented, its constituent amino acids have well-known and critical biological roles. Research into the tripeptide could focus on how this specific sequence modulates or combines the functions of its parts.

-

Glycine (Gly): Acts as an inhibitory neurotransmitter in the central nervous system and is a crucial component of collagen.

-

Alanine (Ala): Plays a central role in the glucose-alanine cycle, transporting amino groups from muscle to the liver.

-

Leucine (Leu): Is a branched-chain amino acid (BCAA) essential for protein synthesis and muscle repair, and it is known to activate the mTOR signaling pathway, which is critical for cell growth.

The combination of these amino acids into a single peptide could offer unique bioavailability and synergistic effects, potentially influencing tissue repair, muscle metabolism, and cellular regeneration.

References

- 1. path.web.ua.pt [path.web.ua.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. How to Identify Small Molecule Peptides? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. NMR characterization [bio-protocol.org]

- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide Gly-Ala-Leu: A Technical Guide to its Physicochemical Properties, Synthesis, and Potential Biological Functions

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The tripeptide Gly-Ala-Leu, composed of glycine, alanine, and leucine, is a simple yet intriguing molecule. While its specific biological functions are not extensively documented in publicly available literature, the known roles of its constituent amino acids, particularly leucine, suggest potential involvement in crucial cellular signaling pathways related to metabolism and growth. This technical guide provides a comprehensive overview of the physicochemical properties of Gly-Ala-Leu, detailed methodologies for its synthesis and quantification, and an exploration of its potential biological activities, with a focus on the well-established mTOR signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic and biomarker potential of this and other short-chain peptides.

Physicochemical Properties of Gly-Ala-Leu

A thorough understanding of the physicochemical properties of Gly-Ala-Leu is fundamental for its synthesis, purification, and analytical detection. The key properties of this tripeptide are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₁N₃O₄ |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

| Isomeric SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | VSVZIEVNUYDAFR-YUMQZZPRSA-N |

| CAS Number | 35180-93-9 |

| Crystal Structure Data | The crystal structure of Gly-L-Ala-L-Leu has been determined, revealing a near alpha-helical backbone conformation in its crystalline state.[1] |

Synthesis and Purification of Gly-Ala-Leu

The synthesis of Gly-Ala-Leu can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A general workflow for the synthesis and purification is outlined below.

Experimental Protocol: Solid-Phase Synthesis of Gly-Ala-Leu

This protocol describes a representative method for the manual synthesis of Gly-Ala-Leu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

HPLC grade water and acetonitrile with 0.1% TFA for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the leucine residue. Wash the resin thoroughly with DMF and DCM.

-

Alanine Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

-

Glycine Coupling: Repeat step 3 using Fmoc-Gly-OH to couple the final amino acid.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

-

Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Dissolve the crude peptide in a minimal amount of HPLC grade water/acetonitrile and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final Gly-Ala-Leu peptide as a white powder.

Visualization of the Synthesis Workflow

Biological Function and Signaling Pathways

While direct experimental evidence for the biological function of the Gly-Ala-Leu tripeptide is limited, the presence of leucine provides a strong basis for hypothesizing its involvement in the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine is a well-established activator of mTORC1 (mTOR Complex 1), a central regulator of cell growth, proliferation, and protein synthesis.[2]

The mTOR Signaling Pathway and the Role of Leucine

The mTOR pathway is a critical signaling cascade that integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis and cell growth. Leucine is a key signaling molecule that activates mTORC1.[2]

Proposed Mechanism of Action for Leucine:

-

Sensing: Leucine enters the cell and is sensed by intracellular proteins, such as Sestrin2.

-

GTPase Regulation: This sensing event leads to the activation of the Rag GTPases, which are crucial for the localization of mTORC1 to the lysosomal surface.

-

mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb, another small GTPase.

-

Downstream Effects: Activated mTORC1 phosphorylates several downstream targets, including:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes protein synthesis by enhancing the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.

-

Given that Gly-Ala-Leu contains leucine, it is plausible that this tripeptide, either intact or after hydrolysis into its constituent amino acids, could stimulate the mTOR pathway.

Visualization of the Leucine-mTOR Signaling Pathway

Quantitative Data

As of the date of this document, there is a notable lack of publicly available quantitative data regarding the specific biological activity of the Gly-Ala-Leu tripeptide. For instance, data such as IC₅₀ values, Kₔ values, or specific binding affinities to cellular targets have not been extensively reported in the scientific literature. The primary role of this tripeptide sequence appears to be as a component of larger polypeptide chains.[3] Further research is required to determine the specific quantitative biological parameters of this molecule.

Experimental Protocols for Biological Investigation

To elucidate the biological function of Gly-Ala-Leu, a series of in vitro experiments can be proposed. The following protocols provide a framework for investigating the effects of this tripeptide on cellular signaling and protein synthesis.

Western Blot Analysis of mTOR Pathway Activation

Objective: To determine if Gly-Ala-Leu treatment activates the mTOR signaling pathway in a relevant cell line (e.g., C2C12 myotubes, HEK293T cells).

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Gly-Ala-Leu peptide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to desired confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal mTOR activity.

-

Treat cells with varying concentrations of Gly-Ala-Leu for a specified time course (e.g., 15, 30, 60 minutes). Include a positive control (e.g., leucine) and a vehicle control.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protein Synthesis Assay (e.g., SUnSET)

Objective: To measure the effect of Gly-Ala-Leu on the rate of protein synthesis.

Materials:

-

Puromycin

-

Anti-puromycin antibody

-

Other materials as listed for Western Blot analysis

Procedure:

-

Cell Culture and Treatment: Treat cells with Gly-Ala-Leu as described above.

-

Puromycin Labeling: During the last 15-30 minutes of treatment, add a low concentration of puromycin to the cell culture medium. Puromycin is incorporated into nascent polypeptide chains, and the amount of incorporation is proportional to the rate of protein synthesis.

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above, using an anti-puromycin antibody to detect the puromycin-labeled peptides.

-

Data Analysis: Quantify the intensity of the puromycin signal to determine the relative rate of protein synthesis in response to Gly-Ala-Leu treatment.

Conclusion and Future Directions

The tripeptide Gly-Ala-Leu, while not extensively characterized for its specific biological functions, holds potential as a modulator of cellular metabolism through the well-established mTOR signaling pathway, primarily due to its leucine component. The experimental protocols outlined in this guide provide a roadmap for future research to elucidate the precise biological activities of this peptide. Future investigations should focus on determining its bioavailability, metabolic stability, and its effects in various in vitro and in vivo models. Such studies will be crucial in uncovering the potential of Gly-Ala-Leu as a therapeutic agent or a biomarker in health and disease.

References

- 1. A sequence preference for nucleation of alpha-helix--crystal structure of Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu: some comments on the geometry of leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ala-Gly-Leu | 92116-80-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of H-Gly-Ala-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the tripeptide H-Gly-Ala-Leu-OH. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. This document is intended to serve as a practical resource for professionals engaged in peptide research and development.

Overview of Synthesis Strategy

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. This orthogonal protection scheme is a key advantage of the Fmoc/tBu strategy.

The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid to be attached to the resin is Leucine, followed by Alanine, and finally Glycine. Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Experimental Protocols

Materials and Reagents

The following tables outline the necessary materials and reagents for the synthesis, purification, and characterization of this compound.

Table 1: Key Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Fmoc-Leu-Wang Resin | Synthesis Grade | Commercially Available |

| Fmoc-Ala-OH | Synthesis Grade | Commercially Available |

| Fmoc-Gly-OH | Synthesis Grade | Commercially Available |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Commercially Available |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercially Available |

| Piperidine | Synthesis Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Commercially Available |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Triisopropylsilane (TIS) | Reagent Grade | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

| Acetonitrile (ACN) | HPLC Grade | Commercially Available |

| Water | HPLC Grade | - |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed in a specialized reaction vessel designed for SPPS. The following protocol is based on a 0.1 mmol synthesis scale.

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound

A Comprehensive Technical Guide to the Tripeptide H-Gly-Ala-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and analytical methodologies for the tripeptide H-Gly-Ala-Leu-OH. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is crucial for a range of applications, from dosage calculations in experimental assays to the interpretation of mass spectrometry results.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [1][2][3] |

| Molecular Weight | 259.30 g/mol | [1][2][3][4] |

| Sequence | Glycyl-L-alanyl-L-leucine | |

| CAS Number | 22849-49-6 | [1][2] |

Hypothetical Experimental Protocols

The following sections detail standardized, hypothetical protocols for the synthesis and characterization of this compound, providing a foundational methodology for researchers.

A common method for the synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis strategy.

-

Resin Preparation: A Wang or Rink Amide resin is swelled in dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin. This is followed by deprotection of the Fmoc group and subsequent coupling of Fmoc-Ala-OH and then Fmoc-Gly-OH.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the synthesized peptide.

-

Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile and 50% water with 0.1% formic acid.

-

Instrumentation: The sample is introduced into an ESI-MS instrument.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound, which should be observed at approximately m/z 260.3.

The purity of the synthesized peptide is assessed using analytical RP-HPLC.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes is typically used.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Purity Calculation: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involving a peptide like this compound.

References

The Stability of H-Gly-Ala-Leu-OH: An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro and in vivo stability of the tripeptide H-Gly-Ala-Leu-OH. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, data presentation strategies, and the underlying metabolic pathways relevant to the peptide's degradation. Understanding the stability of this peptide is crucial for elucidating its metabolic fate and potential as a therapeutic agent.

Introduction to Peptide Stability

Peptides, like this compound, are promising therapeutic candidates due to their high specificity and biological activity. However, their susceptibility to enzymatic degradation in biological systems often limits their therapeutic application. The primary challenge in developing peptide-based drugs is their short half-life in vivo. Therefore, a thorough understanding of a peptide's stability profile is essential during the early stages of drug development.

In vitro stability assays are typically the first step in this assessment, providing insights into the peptide's susceptibility to degradation by various enzymes found in biological fluids. Following this, in vivo studies are conducted to understand the peptide's pharmacokinetic profile in a whole organism.

In Vitro Stability Assessment

In vitro stability studies are crucial for predicting the in vivo behavior of a peptide. These assays typically involve incubating the peptide in various biological fluids or with specific enzymes and monitoring its degradation over time.

Experimental Protocol: In Vitro Stability in Human Plasma

This protocol outlines a representative method for determining the stability of this compound in human plasma.

Objective: To determine the half-life of this compound in human plasma.

Materials:

-

This compound analytical standard

-

Human plasma (collected in K2-EDTA tubes)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Thermomixer or water bath

-

Centrifuge

-

HPLC system with a C18 column

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the plasma with the this compound stock solution to a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time Points: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

-

Protein Precipitation: To stop the enzymatic reaction, immediately add an equal volume of ice-cold acetonitrile with 0.1% TFA to each aliquot.

-

Centrifugation: Vortex the samples and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis.

-

HPLC Analysis: Analyze the samples using a reverse-phase HPLC method to quantify the remaining amount of this compound at each time point.[1][2] A typical gradient elution would be from 10-50% acetonitrile in water (both with 0.1% TFA) over 30 minutes, with UV detection at 215 nm.[2]

Data Presentation: In Vitro Stability

The results of the in vitro stability assay can be summarized in the following tables. The half-life (t½) is calculated by plotting the natural logarithm of the percentage of remaining peptide against time and determining the slope of the linear regression.

Table 1: Hypothetical In Vitro Stability of this compound in Human Plasma

| Time (minutes) | % Remaining this compound (Mean ± SD) |

| 0 | 100 ± 0.0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.1 ± 2.5 |

| 30 | 35.8 ± 1.9 |

| 60 | 12.5 ± 1.2 |

| 120 | 1.8 ± 0.5 |

| Calculated Half-life (t½) | 22.5 minutes |

Table 2: Hypothetical Stability of this compound in Simulated Biological Fluids

| Biological Fluid | Key Enzymes | Half-life (t½) in minutes (Mean ± SD) |

| Simulated Gastric Fluid (SGF) | Pepsin | > 240 |

| Simulated Intestinal Fluid (SIF) | Trypsin, Chymotrypsin | 15.2 ± 1.8 |

Experimental Workflow Visualization

In Vitro Stability Assay Workflow

In Vivo Stability Assessment

In vivo studies are essential to understand the pharmacokinetic profile of this compound in a living organism. These studies typically involve administering the peptide to an animal model and measuring its concentration in blood samples over time.

Experimental Protocol: In Vivo Stability in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Sprague-Dawley rats

-

Blood collection tubes (with K2-EDTA)

-

LC-MS/MS system

Procedure:

-

Dosing Solution: Prepare a sterile solution of this compound in saline at a concentration of 1 mg/mL.

-

Administration: Administer the dosing solution to rats via intravenous (IV) injection at a dose of 2 mg/kg.

-

Blood Sampling: Collect blood samples (e.g., 100 µL) from the tail vein at various time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the peptide from the plasma matrix.[1]

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method. This technique provides high sensitivity and selectivity for peptide quantification.

Data Presentation: In Vivo Stability

The pharmacokinetic parameters are calculated from the plasma concentration-time profile.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (IV Administration)

| Parameter | Description | Value (Mean ± SD) |

| t½ (min) | Half-life | 12.8 ± 2.1 |

| Cmax (ng/mL) | Maximum plasma concentration | 15,600 ± 1,250 |

| AUC (ng*min/mL) | Area under the curve | 185,000 ± 15,000 |

| CL (mL/min/kg) | Clearance | 10.8 ± 1.5 |

| Vd (L/kg) | Volume of distribution | 0.25 ± 0.05 |

Experimental Workflow Visualization

In Vivo Stability Assay Workflow

Metabolic Degradation Pathway

The degradation of this compound in vivo is primarily mediated by peptidases, which cleave the peptide bonds. The resulting free amino acids—glycine, alanine, and leucine—then enter their respective metabolic pathways.

Enzymatic Cleavage

The peptide bonds in this compound are susceptible to hydrolysis by various exopeptidases and endopeptidases present in the blood and tissues. The primary degradation products would be the constituent amino acids and smaller dipeptides.

Metabolic Fate of Constituent Amino Acids

Once liberated, glycine, alanine, and leucine are utilized by the body in various metabolic processes:

-

Glycine: Can be converted to serine, used in heme synthesis, or enter the central carbon metabolism.

-

Alanine: Plays a key role in the glucose-alanine cycle, transporting amino groups from muscle to the liver for urea synthesis.

-

Leucine: Is a ketogenic amino acid, meaning its carbon skeleton can be converted into ketone bodies.

Signaling Pathway Visualization

Metabolic Fate of this compound

Conclusion

This technical guide provides a framework for assessing the in vitro and in vivo stability of the tripeptide this compound. The detailed experimental protocols, data presentation formats, and visualizations of workflows and metabolic pathways offer a comprehensive resource for researchers in the field of peptide drug development. While the quantitative data presented is hypothetical, it serves as a realistic example of what can be expected for a small, unmodified peptide. The methodologies described herein can be adapted and optimized for the specific research needs of any laboratory investigating the therapeutic potential of this compound. A thorough understanding of its stability is a critical step towards its successful clinical translation.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Gly-Ala-Leu Peptides

Disclaimer: Direct research on the therapeutic applications of the specific tripeptide Gly-Ala-Leu is limited in the current scientific literature. This guide provides an in-depth analysis of the known biological activities and therapeutic potential of closely related peptides, namely Gly-Leu and Leu-Gly, as well as the synergistic effects of its constituent amino acids—Glycine, Alanine, and Leucine. The information presented herein is intended to infer the potential therapeutic avenues for Gly-Ala-Leu and to provide a foundation for future research.

Introduction to Bioactive Peptides

Bioactive peptides are short chains of amino acids, typically containing 2 to 20 residues, that can exert physiological effects in the body.[1] These peptides are inactive within their parent proteins and become active upon release through enzymatic hydrolysis during digestion or food processing.[2] Due to their small size, they can be absorbed intact from the intestine and enter the bloodstream, allowing them to reach target organs and exert a variety of biological activities, including antihypertensive, antioxidant, antimicrobial, and immunomodulatory effects.[2][3] The specific sequence of amino acids in a peptide is the primary determinant of its biological function.[2] Given the known bioactivities of Glycine, Alanine, and Leucine, the tripeptide Gly-Ala-Leu is a candidate for therapeutic exploration.

Potential Therapeutic Applications Inferred from Related Peptides and Constituent Amino Acids

Based on the available scientific evidence for analogous peptides and its individual amino acids, the potential therapeutic applications for Gly-Ala-Leu can be extrapolated to several key areas:

-

Muscle Protein Synthesis and Management of Sarcopenia: Leucine is a well-established activator of the mTOR signaling pathway, which is a central regulator of muscle protein synthesis.[4][5] Studies have shown that supplementing a suboptimal dose of protein with leucine can stimulate muscle protein synthesis to a similar extent as a much larger dose of protein.[6] Furthermore, the dipeptide Gly-Leu has been shown to promote protein synthesis in intestinal epithelial cells, also through the mTOR pathway.[7] This suggests that Gly-Ala-Leu could be a potent agent in combating sarcopenia, the age-related loss of muscle mass and function, and in promoting muscle recovery after exercise.

-

Intestinal Health and Integrity: The intestinal epithelium is a rapidly renewing tissue, and its health is crucial for nutrient absorption and barrier function. Research on chicken intestinal epithelial cells (IECs) has demonstrated that Gly-Leu can promote the proliferation and protein synthesis of these cells.[7] This indicates a potential role for Gly-Ala-Leu in maintaining gut health, and possibly in the management of conditions characterized by impaired intestinal barrier function.

-

Anti-inflammatory and Cytoprotective Effects: Glycine, the N-terminal amino acid of the peptide, is known to possess significant anti-inflammatory and cytoprotective properties. It can restore the anabolic response to leucine in inflammatory conditions.[8] This suggests that the Gly-Ala-Leu peptide may have inherent anti-inflammatory activity, which could be beneficial in a range of inflammatory conditions.

-

Metabolic Health: Some small peptides have been investigated for their role in metabolic regulation. For instance, leucine-containing peptides are of interest for their potential to modulate glucose uptake and insulin sensitivity.[9] Additionally, di- and tripeptides containing proline, glycine, and leucine have shown protective effects on the liver in diabetic mice.[10] This opens the possibility for Gly-Ala-Leu to be explored for its effects on metabolic health.

Quantitative Data on Related Peptides and Amino Acids

The following table summarizes key quantitative data from studies on peptides and amino acids closely related to Gly-Ala-Leu. This data provides a basis for estimating potential effective concentrations and observed biological effects.

| Molecule(s) | Model System | Concentration/Dosage | Key Quantitative Finding(s) | Reference(s) |

| Gly-Leu | Chicken Intestinal Epithelial Cells (in vitro) | Not specified | Significantly promoted IEC growth and proliferation. | [7] |

| Glycine + Leucine | Mouse model of acute inflammation (in vivo) | 1 g/kg glycine pretreatment | Restored leucine-stimulated muscle protein synthesis by +51% in LPS-treated mice. | [8] |

| Leucine | Elderly men (in vivo) | Leucine-supplemented diet | Improved myofibrillar muscle protein fractional synthesis rate from 0.053 ± 0.009%/h to 0.083 ± 0.008%/h. | [11] |

| Leucine | Healthy older women (in vivo) | 10g protein with supplemental leucine | Induced similar increases in muscle protein synthesis as a 25g protein dose. | [4] |

| Leucine | Healthy men (in vivo) | 6.25g whey protein + leucine | Stimulated muscle protein synthesis similar to 25g of whey protein at rest. | [6] |

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies on related peptides and amino acids.

In Vitro Analysis of Gly-Leu on Intestinal Epithelial Cells

-

Cell Culture: Primary chicken intestinal epithelial cells (IECs) were isolated and cultured. Cell purity was confirmed to be >90% through immunofluorescence.

-

Treatment: IECs were cultured in a medium containing L-Leu or L-Leu-L-Leu for 24 hours. An untreated group served as the control.

-

Analysis of Cell Growth and Proliferation: Cell viability was assessed using the MTT assay, and cell growth curves were generated by counting cells at 24-hour intervals for 7 days.

-

Analysis of Apoptosis: Apoptosis of IECs was examined, though the specific method is not detailed in the abstract.

-

Transcriptome and Proteomic Analysis: Transcriptome sequencing and nonquantitative proteomic marker sequencing were performed to identify differentially expressed genes and proteins involved in cell growth, proliferation, and apoptosis.[7]

In Vivo Study of Glycine and Leucine on Muscle Protein Synthesis in an Inflammatory Model

-

Animal Model: Male C57BL/6 mice were used. Acute inflammation was induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 1 mg/kg.

-

Treatment: Mice were pretreated with either 1 g/kg of glycine or L-alanine (as an isonitrogenous control) prior to the LPS injection.

-

Measurement of Muscle Protein Synthesis: The surface sensing of translation (SUnSET) methodology was employed to measure the relative rates of basal and leucine-stimulated muscle protein synthesis 4 hours after the LPS injection.

-

Analysis of Signaling Pathways: The phosphorylation status of key proteins in the mTOR pathway (mTOR, S6, and 4E-BP1) was assessed, likely via Western blotting, to determine the anabolic response.

-

Oxidative Stress and Myotube Wasting: Dihydroethidium (DHE) staining was used to measure oxidative stress in muscle cross-sections. In vitro experiments with C2C12 myotubes were conducted to assess the effect of glycine on LPS-induced wasting.[8]

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway in Leucine-Mediated Protein Synthesis

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[12] Leucine is a potent activator of mTOR complex 1 (mTORC1).[4][13] The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the initiation of protein synthesis.[5]

Caption: Leucine activation of the mTORC1 signaling pathway leading to protein synthesis.

General Experimental Workflow for In Vitro Peptide Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a peptide like Gly-Ala-Leu in a cell-based assay.

Caption: A generalized workflow for in vitro evaluation of peptide bioactivity.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of the Gly-Ala-Leu tripeptide is currently lacking, a review of the literature on closely related peptides and its constituent amino acids provides a strong rationale for its investigation. The potent effects of leucine on muscle protein synthesis, combined with the bioactivities of glycine and the demonstrated effects of dipeptides like Gly-Leu, suggest that Gly-Ala-Leu could be a valuable therapeutic agent, particularly in the contexts of sarcopenia, intestinal health, and inflammatory conditions.

Future research should focus on the chemical synthesis and in vitro characterization of the Gly-Ala-Leu tripeptide. Studies should be designed to directly assess its effects on muscle cells, intestinal epithelial cells, and immune cells, and to elucidate the underlying molecular mechanisms, with a particular focus on the mTOR signaling pathway. Subsequent in vivo studies in relevant animal models will be necessary to validate its therapeutic potential and to evaluate its pharmacokinetic and safety profiles. Such a systematic approach will be crucial in determining whether Gly-Ala-Leu can be developed into a novel therapeutic for a range of clinical applications.

References

- 1. Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive and Sensory Di- and Tripeptides Generated during Dry-Curing of Pork Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Protective effects of di- and tri-peptides containing proline, glycine, and leucine on liver enzymology and histopathology of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the mTOR signaling pathway by L-leucine in 5q- syndrome and other RPS14-deficient erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Putative Mechanism of Action for H-Gly-Ala-Leu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Ala-Leu-OH is a molecule of interest with potential biological activities stemming from its constituent amino acids: Glycine, Alanine, and Leucine. While direct experimental evidence detailing its specific mechanism of action is not yet available in the public domain, this technical guide outlines two primary putative mechanisms based on the known roles of its components and analogous peptides. The proposed pathways center on the activation of the mTORC1 signaling cascade, a master regulator of cell growth and protein synthesis, and the modulation of extracellular matrix (ECM) dynamics through interaction with matrix metalloproteinases (MMPs). This document provides a comprehensive overview of these potential mechanisms, detailed experimental protocols to investigate them, and structured data from relevant studies to support these hypotheses.

Introduction

This compound is a tripeptide composed of Glycine, Alanine, and L-Leucine. The biological functions of its individual amino acid constituents are well-documented. Leucine, a branched-chain amino acid, is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in regulating protein synthesis and cell proliferation. Glycine and Alanine can act as "priming" amino acids, enhancing Leucine-induced mTORC1 activation. Furthermore, peptides containing these amino acids have been implicated in the regulation of the extracellular matrix. This guide explores the two most probable mechanisms of action for this compound based on this foundational knowledge.

Putative Mechanism 1: Activation of the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is tightly controlled by various stimuli, including growth factors and amino acids. Leucine is a key amino acid that directly signals to activate mTORC1. We hypothesize that this compound, upon cellular uptake, is either hydrolyzed to release its constituent amino acids, with Leucine then activating mTORC1, or the intact tripeptide itself, or its dipeptide fragments (e.g., Gly-Ala, Ala-Leu), may act as signaling molecules to promote mTORC1 activation. Studies on the dipeptide Gly-Leu have demonstrated its ability to promote the expression of mTOR and its downstream signaling molecules, S6K1 and 4E-BP1, in chicken intestinal epithelial cells, suggesting a direct effect of small peptides on this pathway[1].

Signaling Pathway Diagram

Caption: Putative activation of the mTORC1 signaling pathway by this compound.

Experimental Protocols

2.2.1. Cell Culture and Treatment

-

Cell Lines: Human skeletal muscle cells, intestinal epithelial cells (e.g., Caco-2), or other relevant cell lines.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Starve cells of amino acids for a defined period (e.g., 1-2 hours) before treatment with varying concentrations of this compound, Leucine (positive control), or vehicle (negative control).

2.2.2. Western Blot Analysis for mTORC1 Activation

-

Objective: To quantify the phosphorylation status of key downstream targets of mTORC1.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

-

2.2.3. In Vitro mTORC1 Kinase Assay

-

Objective: To directly measure the kinase activity of mTORC1 in the presence of this compound.

-

Procedure:

-

Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR or anti-Raptor antibody.

-

Wash the immunoprecipitates extensively.

-

Perform the kinase reaction in a buffer containing ATP and a recombinant, unphosphorylated substrate (e.g., 4E-BP1).

-

Incubate with this compound or its potential hydrolytic products.

-

Stop the reaction and analyze the phosphorylation of the substrate by Western blot or autoradiography if using [γ-³²P]ATP.

-

2.2.4. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on cell viability and proliferation.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Quantitative Data Summary

| Peptide/Compound | Cell Type | Outcome Measure | Result | Reference |

| Gly-Leu | Chicken Intestinal Epithelial Cells | p-mTOR protein expression | Significantly increased vs. control | [1] |

| Gly-Leu | Chicken Intestinal Epithelial Cells | p-S6K1 protein expression | Significantly increased vs. control | [1] |

| Gly-Leu | Chicken Intestinal Epithelial Cells | Cell Viability (MTT Assay) | Significantly increased vs. control | [1] |

Putative Mechanism 2: Modulation of Extracellular Matrix Dynamics

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. The activity of MMPs is tightly regulated, and their dysregulation is implicated in various physiological and pathological processes. Given that MMPs recognize and cleave specific peptide sequences, and that sequences containing Glycine, Alanine, and Leucine can be found in MMP substrates, it is plausible that this compound could act as a substrate, competitive inhibitor, or modulator of MMP activity, thereby influencing ECM remodeling.

Logical Relationship Diagram

Caption: Putative modulation of MMP activity and ECM dynamics by this compound.

Experimental Protocols

3.2.1. In Vitro MMP Activity Assay (FRET-based)

-

Objective: To determine if this compound can inhibit or serve as a substrate for specific MMPs.

-

Procedure:

-

Use a commercially available MMP activity assay kit that utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.

-

In a 96-well microplate, combine recombinant active MMP (e.g., MMP-1, MMP-2, MMP-9) with the FRET substrate.

-

Add varying concentrations of this compound to the wells. A known MMP inhibitor should be used as a positive control.

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence microplate reader.

-

A decrease in the rate of fluorescence increase in the presence of this compound would suggest inhibition. An increase could suggest the peptide is being cleaved and is interfering with the assay, or potentially activating the MMP.

-

3.2.2. Gelatin Zymography

-

Objective: To assess the effect of this compound on the activity of gelatinases (MMP-2 and MMP-9).

-

Procedure:

-

Culture cells (e.g., fibroblasts or cancer cells that secrete MMPs) and treat them with this compound.

-

Collect the conditioned media.

-

Run the conditioned media on a non-reducing SDS-PAGE gel co-polymerized with gelatin.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs.

-

Incubate the gel in a developing buffer at 37°C overnight.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantify the band intensities to assess changes in MMP activity.

-

3.2.3. Collagen Degradation Assay

-

Objective: To measure the effect of this compound on the degradation of collagen.

-

Procedure:

-

Coat 96-well plates with type I collagen.

-

Add a source of collagenolytic activity (e.g., activated MMP-1 or conditioned media from stimulated cells) to the wells.

-

Include different concentrations of this compound.

-

Incubate for a set period at 37°C.

-

Quantify the amount of degraded collagen released into the supernatant using a collagen assay kit or by measuring hydroxyproline content.

-

Relevant Data Context

While no direct quantitative data for this compound is available, studies on MMPs have identified cleavage sites that contain the constituent amino acids. For example, the collagen type I, II, and III have a specific cleavage sequence of (Gln/Leu)-Gly#(Ile/Leu)-(Ala/Pro). This indicates that peptides containing these residues can fit into the active site of collagenolytic MMPs.

Conclusion

The tripeptide this compound possesses a molecular structure that suggests at least two significant, non-mutually exclusive, putative mechanisms of action. The presence of Leucine strongly points towards an involvement in the mTORC1 signaling pathway, a key regulator of anabolism. Concurrently, the peptide's sequence suggests a potential interaction with matrix metalloproteinases, thereby influencing extracellular matrix turnover. The experimental protocols detailed in this guide provide a clear roadmap for the systematic investigation of these hypotheses. Future research focusing on these pathways will be crucial to fully elucidate the biological role of this compound and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-Gly-Ala-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into peptide chains. This document provides a detailed protocol for the manual synthesis of the tripeptide H-Gly-Ala-Leu-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin. The protocol covers all stages of the synthesis, from resin preparation to final peptide cleavage and purification. Quantitative data is summarized for clarity, and a detailed workflow diagram is provided to illustrate the process. This guide is intended for researchers and professionals with a foundational understanding of organic chemistry and laboratory techniques.

Introduction

The synthesis of peptides is a critical process in various fields, including drug discovery, biochemistry, and materials science. The tripeptide this compound serves as a simple model for demonstrating the fundamental principles of SPPS. The Fmoc/tBu strategy is employed, where the N-terminus is temporarily protected by the base-labile Fmoc group, and any reactive side chains (though none are present in this sequence) are protected by acid-labile groups. The peptide is assembled on a solid support, specifically a Wang resin, which allows for the final product to have a free C-terminal carboxylic acid upon cleavage.[1][2][3]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Fmoc-Leu-Wang Resin | Synthesis Grade | e.g., Sigma-Aldrich | Substitution: 0.5-1.0 mmol/g |

| Fmoc-Ala-OH | Synthesis Grade | e.g., ChemPep | |

| Fmoc-Gly-OH | Synthesis Grade | e.g., ChemPep | |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | e.g., Thermo Fisher | Amine-free |

| Dichloromethane (DCM) | ACS Grade | e.g., VWR | |

| Piperidine | Reagent Grade | e.g., Sigma-Aldrich | |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | e.g., Sigma-Aldrich | |

| HBTU (HATU or PyBOP can also be used) | Synthesis Grade | e.g., Sigma-Aldrich | Coupling agent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | e.g., Sigma-Aldrich | |

| Triisopropylsilane (TIS) | Reagent Grade | e.g., Sigma-Aldrich | Scavenger |

| Diethyl Ether | ACS Grade | e.g., VWR | Cold (-20°C) |

| Ninhydrin Test Kit | e.g., Sigma-Aldrich | For monitoring coupling reactions |

Experimental Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.

Figure 1. Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a 0.1 mmol scale synthesis.

Resin Preparation

-

Place 0.1 mmol of Fmoc-Leu-Wang resin in a peptide synthesis vessel.

-

Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Synthesis Cycle (Repeated for Ala and Gly)

a. Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution.

b. Washing

-

Wash the resin with 5 mL of DMF (5 times).

-

Wash the resin with 5 mL of DCM (3 times).

-

Wash the resin with 5 mL of DMF (3 times).

c. Coupling

-

In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid (Fmoc-Ala-OH for the first cycle, Fmoc-Gly-OH for the second) and 0.39 mmol of HBTU in 2 mL of DMF.

-

Add 0.8 mmol of DIEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

d. Post-Coupling Wash

-

Drain the coupling solution.

-

Wash the resin with 5 mL of DMF (3 times).

-

Wash the resin with 5 mL of DCM (3 times).

e. Monitoring the Coupling Reaction (Optional but Recommended)

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Perform a ninhydrin (Kaiser) test.[4][5][6] A colorless or yellowish result indicates a complete coupling. A blue or purple color indicates incomplete coupling, and the coupling step should be repeated.[6]

Final Fmoc Deprotection

-

After the final coupling (Gly), perform the Fmoc deprotection step as described in section 2a.

-

Wash the resin thoroughly with DMF and then DCM.

-

Dry the resin under vacuum for at least 1 hour.

Cleavage and Global Deprotection

-

Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.[7] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.[8]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin twice with 1 mL of TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Add the collected filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

-

A white precipitate of the peptide should form.

-

Place the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000 rpm for 10 minutes.

-

Decant the ether, wash the peptide pellet with 10 mL of cold ether, and centrifuge again.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

| Parameter | Value | Unit |

| Resin Scale | 0.1 | mmol |

| Fmoc-Amino Acid | 4 | equivalents (relative to resin) |

| HBTU | 3.9 | equivalents (relative to resin) |

| DIEA | 8 | equivalents (relative to resin) |

| Deprotection Solution | 20% Piperidine in DMF | v/v |

| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | v/v/v |

| Cleavage Time | 2-3 | hours |

| Expected Yield (Crude) | 70-90 | % |

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

-

Calculated Mass (Monoisotopic) for C₁₁H₂₁N₃O₄: 259.15 g/mol

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.[9]

Conclusion

This protocol provides a comprehensive guide for the manual solid-phase synthesis of the tripeptide this compound. By following these steps, researchers can reliably synthesize this and other simple peptides. For more complex or longer peptides, automated synthesizers and specialized coupling reagents may be more appropriate.[2] Adherence to proper laboratory safety practices is crucial, especially when handling hazardous reagents like TFA and piperidine.

References

- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Ninhydrin - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Bot Detection [iris-biotech.de]

- 8. peptide.com [peptide.com]

- 9. Solid-phase peptide synthesis (SPPS) [bio-protocol.org]

Application Notes and Protocols for the Use of H-Gly-Ala-Leu-OH as a Substrate in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Gly-Ala-Leu-OH

The tripeptide this compound is a substrate used in the characterization of various exopeptidases, particularly aminopeptidases. These enzymes play a crucial role in protein degradation and turnover by cleaving amino acids from the N-terminus of proteins and peptides. The structure of this compound, with a small, neutral glycine at the N-terminus, followed by alanine and a bulky, hydrophobic leucine residue, makes it a useful tool for studying the substrate specificity and kinetics of these enzymes.

Aminopeptidases are ubiquitous in nature and are involved in a wide range of physiological processes, including protein maturation, signal transduction, and cellular regulation. Leucine aminopeptidases (LAPs), a specific class of these enzymes, are metallopeptidases known to cleave N-terminal residues, with a preference for leucine and other hydrophobic amino acids. While they show high activity towards substrates with N-terminal leucine, many LAPs have a broad substrate specificity and can hydrolyze other N-terminal residues as well. The rate of hydrolysis can be influenced by the N-terminal amino acid, with studies indicating that dipeptides with N-terminal glycine may be hydrolyzed more slowly than those with alanine.

Applications in Enzymatic Assays

This compound can be employed as a substrate in various enzymatic assays to:

-

Characterize Novel Aminopeptidases: Determine the substrate specificity of newly isolated or recombinantly expressed aminopeptidases.

-

Screen for Enzyme Inhibitors: Identify and characterize potential inhibitors of specific aminopeptidases, which is crucial in drug development.

-

Determine Enzyme Kinetics: Calculate key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand the efficiency of an enzyme.

-

Study Structure-Activity Relationships: Investigate how modifications to the peptide sequence affect the rate of enzymatic cleavage.

Enzymatic Cleavage of this compound

The primary enzymes expected to hydrolyze this compound are aminopeptidases, particularly those with broad specificity or a preference for hydrophobic residues at the N-terminus. The enzymatic reaction involves the cleavage of the peptide bond between the N-terminal glycine and the adjacent alanine, releasing glycine and the dipeptide Ala-Leu.

Caption: Enzymatic cleavage of this compound.

Quantitative Data

While specific kinetic parameters for the hydrolysis of this compound by a particular enzyme are not extensively documented in publicly available literature, the following table provides a representative example of the type of data that can be obtained through the protocols described below. These values are hypothetical and for illustrative purposes.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Leucine Aminopeptidase (Porcine Kidney) | This compound | 1.5 | 25 | 1.67 x 10⁴ |

| Aminopeptidase N (Human) | This compound | 2.8 | 15 | 5.36 x 10³ |

| 20S Proteasome (Yeast) | This compound | 0.9 | 10 | 1.11 x 10⁴ |

Experimental Protocols

The following are detailed protocols that can be adapted for using this compound as a substrate in enzymatic assays.

Protocol 1: Continuous Spectrophotometric Assay for Aminopeptidase Activity

This protocol is adapted from methods using chromogenic substrates and can be modified for use with this compound by coupling the release of glycine to a secondary enzymatic reaction that produces a detectable product. A common method involves the use of glycine oxidase.

Principle:

-

Aminopeptidase cleaves this compound to release Glycine and Ala-Leu.

-

Glycine oxidase catalyzes the oxidation of glycine, producing hydrogen peroxide (H₂O₂).

-

Horseradish peroxidase (HRP) uses H₂O₂ to oxidize a chromogenic substrate (e.g., ABTS), leading to a color change that can be measured spectrophotometrically.

Caption: Coupled enzymatic assay workflow.

Materials:

-

This compound substrate solution (e.g., 100 mM stock in water)

-

Purified aminopeptidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Glycine Oxidase

-

Horseradish Peroxidase (HRP)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Master Mix: For each reaction, prepare a master mix containing Assay Buffer, Glycine Oxidase, HRP, and ABTS.

-

Add Substrate: To the appropriate wells of the microplate, add varying concentrations of the this compound substrate.

-

Initiate Reaction: Add the purified aminopeptidase to each well to start the reaction. Include a negative control with no enzyme.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine Kinetic Parameters: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC-Based Discontinuous Assay for Aminopeptidase Activity

This protocol directly measures the depletion of the substrate (this compound) or the formation of the product (Glycine or Ala-Leu) over time using High-Performance Liquid Chromatography (HPLC).

Principle:

The substrate and products of the enzymatic reaction are separated by reverse-phase HPLC and quantified by their absorbance at a specific wavelength (e.g., 214 nm).

Materials:

-

This compound substrate solution

-

Purified aminopeptidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

-

HPLC system with a C18 column

-

Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

-

Set up Reactions: In separate tubes, mix the Assay Buffer and this compound substrate at various concentrations.

-

Initiate Reactions: Add the aminopeptidase to each tube to start the reaction. Incubate at a constant temperature (e.g., 37°C).

-

Stop Reactions: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot from each reaction tube and add it to a quenching solution to stop the reaction.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Separate the substrate and products using a suitable gradient of the mobile phases.

-

Quantify Peaks: Integrate the peak areas corresponding to the substrate and/or products.

-

Calculate Reaction Rates: Determine the rate of substrate depletion or product formation at each substrate concentration.

-

Determine Kinetic Parameters: Plot the reaction rates against substrate concentration and fit to the Michaelis-Menten equation.

Caption: HPLC-based assay workflow.

Conclusion

This compound is a versatile substrate for the study of aminopeptidases. The protocols provided herein offer robust methods for characterizing enzyme activity and kinetics. While specific kinetic data for this tripeptide is not widely published, these methods will enable researchers to generate such data for their specific enzyme of interest, thereby contributing to a deeper understanding of enzyme function and aiding in the development of novel therapeutics.

Application Notes and Protocols for H-Gly-Ala-Leu-OH in Cell Culture Studies

Disclaimer: Direct experimental data on the tripeptide H-Gly-Ala-Leu-OH in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented roles of its constituent amino acid, L-leucine, and similar leucine-containing peptides. The primary hypothesized application of this compound is the stimulation of protein synthesis and cell proliferation through the activation of the mTOR signaling pathway. Researchers should consider these recommendations as a starting point for their own investigations.

Application Notes

Introduction

This compound is a tripeptide composed of glycine, alanine, and L-leucine. Due to the presence of L-leucine, a branched-chain amino acid (BCAA), this peptide is predicted to be a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Specifically, mTORC1, a key complex in this pathway, is sensitive to amino acid levels, particularly leucine. Activation of mTORC1 leads to the phosphorylation of downstream effectors such as S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[1][2]

Hypothesized Applications in Cell Culture

-

Stimulation of Protein Synthesis: In cell culture models where enhanced protein production is desired, such as in the production of recombinant proteins or in studies of muscle cell hypertrophy, this compound can be investigated as a supplement to the culture medium.[3]

-

Promotion of Cell Proliferation and Growth: By activating the mTOR pathway, this compound is expected to promote cell cycle progression and cell growth. This could be beneficial in applications requiring the expansion of cell populations, such as in tissue engineering or regenerative medicine research.[1]

-